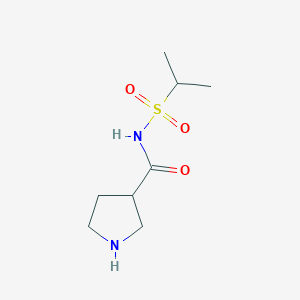
N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring, a sulfonyl group, and a carboxamide group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is commonly found in many biologically active compounds. The sulfonyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. The carboxamide group is a functional group commonly found in many pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and carboxamide groups. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by sulfonylation and amidation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biomolecules, influencing their structure and function. The pyrrolidine ring can also interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-3-carboxamide: Lacks the sulfonyl group, which can significantly alter its reactivity and biological activity.
N-(Propane-2-sulfonyl)pyrrolidine: Lacks the carboxamide group, which can influence its interactions with biomolecules.
N-(Propane-2-sulfonyl)pyrrolidine-2-carboxamide: The position of the carboxamide group can affect its reactivity and biological activity.
The uniqueness of this compound lies in the combination of the sulfonyl and carboxamide groups, which can provide a unique set of chemical and biological properties.
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-propan-2-ylsulfonylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C8H16N2O3S/c1-6(2)14(12,13)10-8(11)7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
UGTATNFOOBQMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC(=O)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)
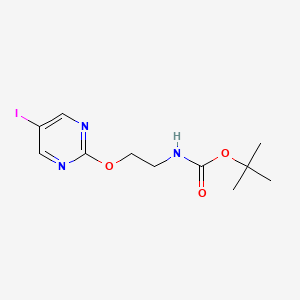
![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)

![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
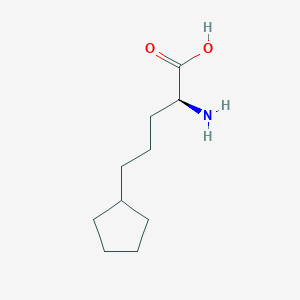


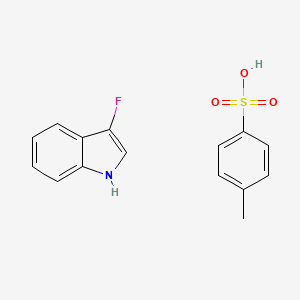

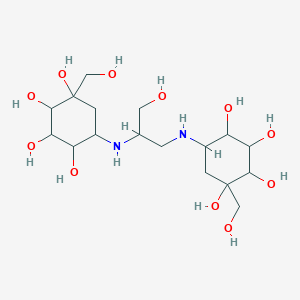
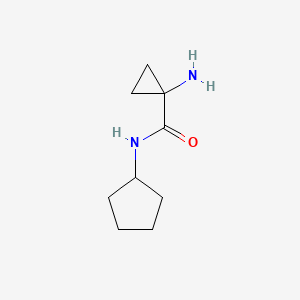
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)
